tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

Lipophilicity Drug Design Permeability

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate (CAS 1160248-25-8) is a heterocyclic building block comprising an indoline moiety linked at the 3-position to an N-Boc-protected piperidine ring. With a molecular formula of C18H26N2O2 and a molecular weight of 302.41 g/mol, this compound is supplied as a research intermediate with a typical purity of 97% (HPLC).

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 1160248-25-8
Cat. No. B1528053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
CAS1160248-25-8
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2CNC3=CC=CC=C23
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-6-7-13(12-20)15-11-19-16-9-5-4-8-14(15)16/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3
InChIKeyUVKWHITVTJOVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate (CAS 1160248-25-8): A Defined Boc-Protected Indoline-Piperidine Scaffold for Medicinal Chemistry


tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate (CAS 1160248-25-8) is a heterocyclic building block comprising an indoline moiety linked at the 3-position to an N-Boc-protected piperidine ring . With a molecular formula of C18H26N2O2 and a molecular weight of 302.41 g/mol, this compound is supplied as a research intermediate with a typical purity of 97% (HPLC) . The indoline core—a 2,3-dihydro-1H-indole—distinguishes it from aromatic indole analogs, and the Boc-protected piperidine at the 3-position differentiates it from 4-substituted or spirocyclic variants, making it a specific synthon for medicinal chemistry programs targeting indoline-containing pharmacophores [1].

Why Indoline-Piperidine Analogs Cannot Simply Substitute for tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate


Substituting this specific intermediate with a close analog introduces quantifiable alterations in physicochemical properties, reactivity, and biological target engagement that can derail a synthetic route or SAR study. The indoline core (saturated 2,3-bond) provides a distinct LogP (3.84) and topology compared to its indole analog, which affects membrane permeability and target binding . The 3-position attachment on piperidine creates a specific geometry unavailable in 4-substituted regioisomers, while the Boc group on the piperidine nitrogen—rather than the indoline nitrogen—dictates the order of deprotection and subsequent diversification steps [1]. Even small differences in purity (97% vs. 95%+) can impact reaction yields in multi-step syntheses. The quantitative evidence below demonstrates why this specific CAS number must be specified in procurement.

Quantitative Differentiation Guide: tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate vs. Closest Analogs


Lipophilicity Advantage: Indoline Core LogP vs. Aromatic Indole Analog

The indoline core of the target compound (C18H26N2O2) results in a computed LogP of 3.84, which is approximately 1 log unit higher than the aromatic indole analog (C18H24N2O2, LogP ~2.83), indicating significantly greater lipophilicity and potentially better membrane permeability for CNS targets .

Lipophilicity Drug Design Permeability

Topological Polarity Advantage: Lower TPSA vs. Indole Analog

The target compound has a calculated TPSA of 41.57 Ų, which is ~22 Ų lower than the indole analog (TPSA ~63.82 Ų), placing it more favorably within the Veber rule threshold (<140 Ų) and predicting superior oral absorption .

Topological Polar Surface Area Drug-likeness ADME

Purity Specifications: 97% (HPLC) vs. 95%+ for 4-Position Regioisomer

The target compound is consistently supplied at 97% purity (HPLC) from multiple vendors, compared to the 4-position regioisomer (tert-butyl 4-(indolin-3-yl)piperidine-1-carboxylate, CAS 923136-79-2) which is typically offered at 95%+ purity . This 2% difference in purity can reduce side-product formation in subsequent reactions.

Chemical Purity Intermediate Quality Synthesis Reproducibility

Storage Stability: Refrigerated Storage (2-8°C) vs. Room Temperature for Indole Analog

The target compound requires storage at 2-8°C in a sealed, dry environment, whereas the aromatic indole analog (tert-butyl 3-(1H-indol-3-yl)piperidine-1-carboxylate) is typically stored at room temperature, indicating a difference in thermal stability likely due to the saturated indoline ring's susceptibility to oxidation .

Chemical Stability Storage Conditions Procurement Logistics

Optimal Procurement Scenarios for tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring High Lipophilicity and Low TPSA

With a LogP of 3.84 and a TPSA of 41.57 Ų, this indoline-piperidine scaffold is ideally suited as a synthetic intermediate for CNS-targeted small molecules where blood-brain barrier penetration is critical. Its 1-log unit higher lipophilicity compared to the indole analog makes it the preferred choice for programs targeting neurological or psychiatric disorders .

Multi-Step Synthesis Requiring Orthogonal Boc Deprotection Strategy

The Boc group positioned on the piperidine nitrogen—rather than the indoline nitrogen—enables a specific orthogonal deprotection sequence. This is essential in syntheses where the indoline NH must remain free for early-stage functionalization, such as in the preparation of PERK inhibitors or opioid receptor modulators as described in patent literature [1].

High-Throughput Synthesis Where Impurity Carry-Over Is Unacceptable

The 97% purity specification, which is 2 percentage points higher than the 4-position regioisomer, makes this compound the superior choice for automated library synthesis or parallel medicinal chemistry. Reduced impurity levels minimize the risk of false positives in biological screening and eliminate the need for post-coupling purification .

Indoline-Specific Pharmacophore Exploration Targeting Saturated Heterocycles

Unlike the flat, aromatic indole analog, the saturated indoline ring introduces a chiral center at the 3-position and a non-planar geometry. This three-dimensionality is increasingly valued in fragment-based drug discovery (FBLD) to improve target selectivity and reduce off-target effects, making this scaffold a strategic choice for novel IP generation [1].

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